molecular formula C5H9ClF3N B1356479 3-(Trifluoromethyl)pyrrolidine hydrochloride CAS No. 1189485-03-7

3-(Trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1356479
CAS No.: 1189485-03-7
M. Wt: 175.58 g/mol
InChI Key: NIAIUSFJVYYGNP-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the empirical formula C5H9ClF3N . It has a molecular weight of 175.58 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to our compound of interest, has been discussed in several papers . The major use of these derivatives is in the protection of crops from pests . There are three main methods for preparing these derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.FC(F)(F)C1CCNC1 . The InChI representation is InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H .


Chemical Reactions Analysis

There are several chemical reactions associated with “this compound”. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 175.58 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Properties

3-(Trifluoromethyl)pyrrolidine hydrochloride is involved in the synthesis of various novel compounds with significant properties. For instance, it is used in the synthesis of [60]fullerene pyrrolidines containing trifluoromethyl groups. These fulleropyrrolidines exhibit good fluorescence and electrochemical properties, making them potential candidates for photovoltaic conversion materials due to their suitable lowest unoccupied molecular orbital (LUMO) levels (Li, Yu, Fang, & Wei, 2012).

Catalytic Applications

Trifluoromethylated pyrrolidines have been synthesized using catalytic asymmetric 1,3-dipolar cycloaddition with high stereoselectivity. This process highlights the potential of this compound in catalytic applications, providing a pathway to synthesize complex molecules with specific stereochemical configurations (Li, Tong, Li, Tao, & Wang, 2011).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which can be derived from this compound, are utilized in the preparation of medicinal drugs and as organocatalysts. These compounds are synthesized through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Chemical Sensing Applications

This compound derivatives are also used in chemical sensing. For instance, a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate was synthesized for selective ratiometric and colorimetric chemosensing of Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Organic Synthesis

The compound is involved in various organic synthesis processes. For example, a trifluoromethylated azomethine ylide precursor, leading to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, highlights its utility in synthesizing diverse organic molecules (Tran, Meier, Harris, Browne, & Ley, 2012).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Trifluoromethylpyridine and its derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIUSFJVYYGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589970
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189485-03-7
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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